2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-ethylphenylamine with a suitable indolizine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler nitrogen-containing heterocycle with diverse biological activities.
Indolizidine Alkaloids: Naturally occurring compounds with complex structures and significant biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indolizine core with an ethylphenylamino group makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
880466-98-8 |
---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-[(4-ethylanilino)methyl]indolizine-1-carbonitrile |
InChI |
InChI=1S/C18H17N3/c1-2-14-6-8-16(9-7-14)20-12-15-13-21-10-4-3-5-18(21)17(15)11-19/h3-10,13,20H,2,12H2,1H3 |
InChI Key |
VCWOJOLVTSBGSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CN3C=CC=CC3=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.